molecular formula C17H14O3 B14942207 2-(4-methoxybenzyl)-1H-indene-1,3(2H)-dione

2-(4-methoxybenzyl)-1H-indene-1,3(2H)-dione

Cat. No.: B14942207
M. Wt: 266.29 g/mol
InChI Key: HCTCMZQMGTXKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxybenzyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to the indene core. Indene derivatives are known for their diverse biological activities and are used in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 4-methoxybenzyl chloride with indene-1,3-dione in the presence of a base such as cesium carbonate in anhydrous dimethylformamide (DMF). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are typical methods for introducing substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-(4-methoxybenzyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxybenzyl)-1H-indene-1,3(2H)-dione is unique due to its specific indene core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]indene-1,3-dione

InChI

InChI=1S/C17H14O3/c1-20-12-8-6-11(7-9-12)10-15-16(18)13-4-2-3-5-14(13)17(15)19/h2-9,15H,10H2,1H3

InChI Key

HCTCMZQMGTXKSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.